molecular formula C11H15NO2S B12076470 3-(Phenethylsulfonyl)azetidine

3-(Phenethylsulfonyl)azetidine

Cat. No.: B12076470
M. Wt: 225.31 g/mol
InChI Key: JUEFJZHOJBZERX-UHFFFAOYSA-N
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Description

3-(Phenethylsulfonyl)azetidine: is a four-membered heterocyclic compound with a phenethylsulfonyl group attached to the azetidine ring. It plays a significant role in organic synthesis and medicinal chemistry . The compound’s reactivity is influenced by ring strain, which makes it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Ring Expansion Method: One common synthetic route involves the ring expansion of aziridines. For example, treatment of an aziridine with a sulfonyl chloride (such as benzenesulfonyl chloride) leads to the formation of 3-(phenethylsulfonyl)azetidine.

    Cyclization of β-Amino Sulfones: Another approach is the cyclization of β-amino sulfones using Lewis acids or Brønsted acids.

Reaction Conditions::
  • Reactions typically occur under mild conditions.
  • Catalysts like Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) are often employed.

Industrial Production:: Industrial-scale production methods for this compound are not widely reported, but laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity::

    Ring Opening: 3-(Phenethylsulfonyl)azetidine can undergo ring-opening reactions, leading to functionalized products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

    Reduction/Oxidation: The compound may participate in reduction or oxidation reactions.

Common Reagents::

    Sulfonyl Chlorides: Used for ring expansion.

    Nucleophiles: Participate in substitution reactions.

    Hydride Reducing Agents: Employed for reduction.

Major Products::
  • Ring-opened derivatives with various functional groups.

Scientific Research Applications

    Drug Discovery: 3-(Phenethylsulfonyl)azetidine motifs are explored for potential drug candidates due to their unique reactivity and stability.

    Polymerization: The compound serves as a monomer in polymerization reactions.

    Chiral Templates: Used in asymmetric synthesis.

Mechanism of Action

  • The exact mechanism remains context-dependent, but the sulfonyl group likely influences interactions with biological targets.
  • Molecular pathways and targets need further investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-(2-phenylethylsulfonyl)azetidine

InChI

InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

JUEFJZHOJBZERX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

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